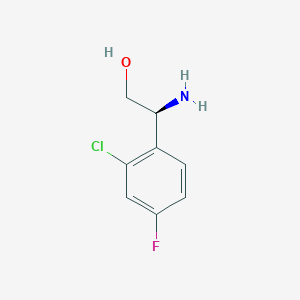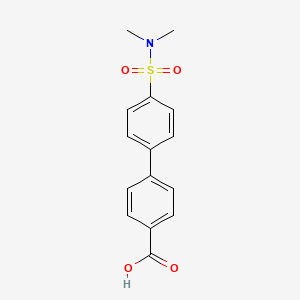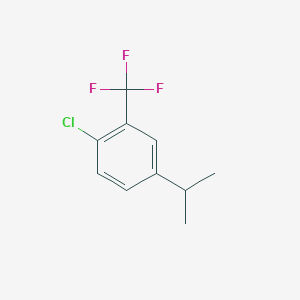![molecular formula C7H9N3O4 B6329592 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole CAS No. 1207176-03-1](/img/structure/B6329592.png)
1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a dioxolane moiety
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint about the potential targets of this compound .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, such as the 14-alpha demethylase enzyme . This inhibition prevents the demethylation of a precursor to ergosterol, a crucial component of certain cellular membranes .
Biochemical Pathways
Based on the potential inhibition of the 14-alpha demethylase enzyme, it can be inferred that the compound might affect the ergosterol biosynthesis pathway .
Result of Action
The potential inhibition of the 14-alpha demethylase enzyme could lead to disruption in the synthesis of ergosterol, affecting the integrity of certain cellular membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration of the pyrazole ring. One common method involves the reaction of a suitable pyrazole derivative with 1,3-dioxolane in the presence of an acid catalyst . The nitration step can be achieved using nitric acid or a nitrating mixture under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The dioxolane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:
Comparación Con Compuestos Similares
1,3-Dioxolane: A related compound with similar structural features but lacking the nitro group.
4-Nitro-1H-pyrazole: Similar to the target compound but without the dioxolane moiety.
1,3-Dioxane: Another cyclic acetal with different ring size and properties.
Uniqueness: 1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is unique due to the combination of the dioxolane ring and the nitro-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-10(12)6-3-8-9(4-6)5-7-13-1-2-14-7/h3-4,7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFTUNRCZSUESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)





![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)


